MK-0429

Catalog No.
S548437
CAS No.
227963-15-7
M.F
C23H29N5O4
M. Wt
439.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-0429

CAS Number

227963-15-7

Product Name

MK-0429

IUPAC Name

(3S)-3-(6-methoxy-3-pyridinyl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid

Molecular Formula

C23H29N5O4

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C23H29N5O4/c1-32-20-9-7-17(15-25-20)19(14-21(29)30)28-13-12-27(23(28)31)11-3-5-18-8-6-16-4-2-10-24-22(16)26-18/h6-9,15,19H,2-5,10-14H2,1H3,(H,24,26)(H,29,30)/t19-/m0/s1

InChI Key

HGFOOLONGOBCMP-IBGZPJMESA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro(1,8)naphthyridin-2-yl)propyl)imidazolidin-1-yl)propionic acid, 3-(6-methoxypyridin-3-yl)-3-(2-oxo-3-(3-(5,6,7,8-tetrahydro-(1,8)naphthyridin-2-yl)propyl)imidazolidin-1-yl)propionic acid, L-000845704, MK-0429, MOTNI-propionic acid

Canonical SMILES

COC1=NC=C(C=C1)C(CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3

Isomeric SMILES

COC1=NC=C(C=C1)[C@H](CC(=O)O)N2CCN(C2=O)CCCC3=NC4=C(CCCN4)C=C3

The exact mass of the compound MK-0429 is 439.22195 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-0429 (CAS 227963-15-7) is a nonpeptide, small-molecule antagonist of the αvβ3 integrin, a cell-surface receptor involved in angiogenesis, tumor metastasis, and bone resorption. Unlike biologic (antibody) or peptide-based inhibitors that target this pathway, MK-0429 is characterized by its oral bioavailability, enabling systemic administration in preclinical in vivo models without the need for injection. It binds with high affinity to the human αvβ3 integrin, making it a valuable tool for investigating αvβ3-mediated biological processes.

Procuring an αvβ3 integrin inhibitor requires careful selection, as available compounds are not functionally interchangeable. MK-0429's status as an orally active small molecule fundamentally distinguishes it from common peptide-based comparators like Cilengitide or antibody-based biologics like Etaracizumab, which require intravenous administration and exhibit different pharmacokinetic profiles. [REFS-1, REFS-2] This difference is critical for experimental design, particularly in long-term in vivo studies where oral dosing simplifies administration and improves model welfare. Furthermore, the specific selectivity profile of MK-0429 against related integrins such as αvβ5 and α5β1 is not universal across all inhibitors, making it a necessary choice for studies requiring precise targeting of the αvβ3 subtype.

Process & Handling Advantage: Proven In Vivo Efficacy via Oral Administration

MK-0429 is an orally active small molecule, a critical logistical and process advantage over non-orally bioavailable peptide or antibody inhibitors. In a murine B16F10 melanoma metastasis model, oral administration of MK-0429 twice daily resulted in a significant, dose-dependent reduction in metastatic tumor colonies in the lungs. Treatment at 100 mg/kg and 300 mg/kg reduced the number of tumor colonies by 64% and 57%, respectively, compared to vehicle controls. This contrasts sharply with benchmark inhibitors like Cilengitide (peptide) and Etaracizumab (antibody), which require intravenous infusion for systemic delivery. [REFS-2, REFS-3]

Evidence DimensionIn Vivo Efficacy by Administration Route
Target Compound DataUp to 64% reduction in tumor colonies via oral administration (100 mg/kg)
Comparator Or BaselineCilengitide and Etaracizumab require intravenous (IV) administration
Quantified DifferenceEnables oral vs. required IV dosing for systemic exposure in in vivo studies
ConditionsB16F10 murine melanoma metastasis model, 10-day study duration.

For long-term or repeat-dosing in vivo studies, oral administration simplifies the experimental process, reduces animal handling stress, and lowers procedural costs compared to IV-only compounds.

High Selectivity for αvβ3 Over Other Key Integrins, Ensuring Targeted Results

MK-0429 demonstrates high selectivity for the αvβ3 integrin, a crucial attribute for researchers needing to avoid confounding off-target effects. In cell adhesion assays, MK-0429 was approximately 100-fold less potent at blocking adhesion mediated by the closely related αvβ5 integrin. Furthermore, it was over 1,000-fold less active in blocking adhesion functions mediated by integrins αIIbβ3 or α5β1. This high degree of selectivity ensures that observed biological effects can be more confidently attributed to the inhibition of αvβ3, which is a primary concern when procuring a molecular probe.

Evidence DimensionRelative Potency in Cell Adhesion Assays
Target Compound DataHigh potency for αvβ3-mediated adhesion (IC50 = 0.58 nM)
Comparator Or Baselineαvβ5 integrin (~100-fold less potent); αIIbβ3 and α5β1 integrins (>1,000-fold less potent)
Quantified Difference100-fold to >1,000-fold selectivity for αvβ3 over other common integrins
ConditionsHEK293 cells overexpressing specific human integrins in cell adhesion assays with their respective ligands (vitronectin, fibrinogen, fibronectin).

High selectivity minimizes the risk of off-target effects, leading to more precise, reproducible, and easily interpretable experimental results, justifying the procurement of a specialized tool.

Potent, Sub-Nanomolar Binding Affinity to the Human αvβ3 Integrin Target

MK-0429 exhibits potent, high-affinity binding to its intended target. In biochemical assays using purified human αvβ3 integrin, radiolabeled MK-0429 demonstrated an equilibrium dissociation constant (Kd) of 0.33 nM. A separate study reported an IC50 value of 0.08 nM for inhibiting ligand binding to purified human αvβ3 integrin. This level of potency ensures effective target engagement at low nanomolar concentrations in vitro, providing a strong basis for its observed cellular and in vivo activity.

Evidence DimensionBinding Affinity (Kd) & Inhibition (IC50)
Target Compound DataKd = 0.33 ± 0.04 nM; IC50 = 0.08 nM
Comparator Or BaselineBaseline potency measurement
Quantified DifferenceNot applicable (establishes high baseline potency)
ConditionsBinding assays with purified human αvβ3 integrin.

High potency means less compound is required to achieve effective target inhibition in experimental systems, making it a more efficient and cost-effective choice for in vitro and in vivo research.

Preclinical In Vivo Models Requiring Chronic or Repeat Oral Dosing

The demonstrated oral activity of MK-0429 makes it the right choice for long-term preclinical efficacy studies in cancer metastasis, fibrosis, or osteoporosis where repeated systemic administration is required. Its suitability for oral gavage simplifies experimental protocols compared to inhibitors that necessitate intravenous injections.

Studies to Isolate αvβ3-Mediated Signaling from Other Integrin Pathways

Given its >100-fold selectivity against other key integrins like αvβ5 and α5β1, MK-0429 is an essential tool for experiments designed to specifically dissect the role of αvβ3 in cell adhesion, migration, and signaling without significantly perturbing other integrin-mediated processes.

Head-to-Head Comparison Studies for Novel Small-Molecule Integrin Inhibitor Development

As a well-characterized, potent, and orally active αvβ3 inhibitor, MK-0429 serves as a valuable benchmark compound for evaluating the potency, selectivity, and in vivo performance of newly developed small-molecule integrin antagonists. [REFS-1, REFS-2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

439.22195442 Da

Monoisotopic Mass

439.22195442 Da

Heavy Atom Count

32

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1JL033A2D0

GHS Hazard Statements

Aggregated GHS information provided by 35 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard

Health Hazard

Metabolism Metabolites

MK-429 has known human metabolites that include 3-(6-Oxo-1H-pyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propanoic acid, 3-[3-[3-(5-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]-2-oxoimidazolidin-1-yl]-3-(6-oxo-1H-pyridin-3-yl)propanoic acid, and 3-[3-[3-(7-hydroxy-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propyl]-2-oxoimidazolidin-1-yl]-3-(6-oxo-1H-pyridin-3-yl)propanoic acid.

Wikipedia

Mk-0429

Dates

Last modified: 02-18-2024
1: Pickarski M, Gleason A, Bednar B, Duong le T. Orally active αvβ3 integrin
2: Rosenthal MA, Davidson P, Rolland F, Campone M, Xue L, Han TH, Mehta A, Berd

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